molecular formula C30H50O3 B12296419 20,24-Dihydroxydammar-25-en-3-one

20,24-Dihydroxydammar-25-en-3-one

Cat. No.: B12296419
M. Wt: 458.7 g/mol
InChI Key: WLFYAHQFDJKVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20,24-Dihydroxydammar-25-en-3-one is a triterpenoid compound that can be isolated from the floral spikes of Betula platyphylla var. japonica . This compound has shown cytotoxicity against human cancer cell lines, making it a subject of interest in scientific research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 20,24-Dihydroxydammar-25-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the ketone functional group in its structure .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

20,24-Dihydroxydammar-25-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 20,24-Dihydroxydammar-25-en-3-one involves its interaction with cellular pathways that lead to cytotoxic effects. The compound’s hydroxyl groups and ketone functional group play a crucial role in its biological activity. It targets specific molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 20,24-Dihydroxydammar-25-en-3-one is unique due to its specific cytotoxic effects on human cancer cell lines and its natural occurrence in Betula platyphylla var. japonica . Its distinct molecular structure and functional groups contribute to its unique chemical and biological properties.

Properties

IUPAC Name

17-(2,5-dihydroxy-6-methylhept-6-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-19(2)22(31)12-18-30(8,33)21-11-16-28(6)20(21)9-10-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24,31,33H,1,9-18H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFYAHQFDJKVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.